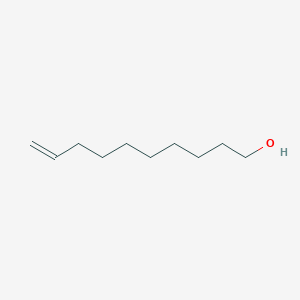

9-Decen-1-ol

Description

Properties

IUPAC Name |

dec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFSQVPRCWJZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047656 | |

| Record name | 9-Decen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13019-22-2 | |

| Record name | 9-Decen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13019-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-DECEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Decen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Decen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-9-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DECEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475HH49270 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Decen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Decen-1-ol, a versatile long-chain unsaturated alcohol. It details its chemical properties, synthesis, analytical methods, and its role in various scientific and industrial applications, including as a fragrance component and a pharmaceutical intermediate.

Core Molecular Data

This compound is an organic compound with a ten-carbon chain, a terminal hydroxyl group, and a double bond at the C-9 position. Its key molecular identifiers and properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [3][4] |

| IUPAC Name | dec-9-en-1-ol | |

| CAS Number | 13019-22-2 | [1] |

| Appearance | Colorless liquid | |

| Density | 0.876 g/mL at 25 °C | |

| Boiling Point | 234-238 °C | |

| Refractive Index | n20/D 1.447 |

Synthesis Protocols

A primary method for the synthesis of this compound is through the partial dehydration of 1,10-decanediol. This process typically involves heating the diol in the presence of a catalyst.

Experimental Protocol: Synthesis from 1,10-Decanediol

A detailed method for synthesizing 9-decenol involves the following steps:

-

Reaction Setup : 1,10-decanediol, a higher fatty acid, and a catalyst are stirred and heated to 340-360 °C to create a mixed matrix.

-

Continuous Reaction : Additional 1,10-decanediol is continuously fed into the heated matrix in a dropwise manner. The product is concurrently discharged through rectification to maintain a steady state.

-

Purification : The collected discharged material undergoes a two-step distillation process for purification.

-

Atmospheric Distillation : The material is first subjected to normal-pressure rectification, collecting the fraction at 99±0.5 °C.

-

Vacuum Distillation : The remaining material is then distilled under vacuum, and the fraction at 110±0.5 °C / 30 mm Hg is collected to yield pure this compound. This process can achieve a purity of over 99%. The kettle bottom liquid from the vacuum rectification can be mixed with fresh 1,10-decanediol for subsequent reactions, allowing for a continuous and efficient process.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound, allowing for both qualitative identification and quantitative measurement.

General Protocol: GC-MS Analysis

While a specific, detailed protocol for this compound is not extensively published, a general methodology applicable to its analysis is as follows:

-

Sample Preparation : The this compound sample is diluted in a suitable solvent, such as ethanol or hexane, to a concentration appropriate for GC-MS analysis.

-

GC Separation : The diluted sample is injected into the gas chromatograph. The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar HP-5 column). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

-

MS Detection and Identification : As compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The mass spectrum, a unique fragmentation pattern, is then compared against a spectral library, such as the National Institute of Standards and Technology (NIST) library, for identification.

-

Quantification : The peak area of the identified this compound is proportional to its concentration in the sample. By running standards of known concentrations, a calibration curve can be generated to accurately quantify the amount of this compound.

Applications in Research and Industry

This compound is a valuable molecule with applications spanning several fields:

-

Fragrance Industry : It possesses a fresh, dewy, rose-like scent and is widely used in the formulation of perfumes, especially for soaps and detergents. It is also found naturally in small amounts in substances like cardamom and cognac.

-

Pharmaceutical Synthesis : The presence of both a hydroxyl group and a terminal double bond makes this compound a useful building block in organic synthesis. It serves as a precursor in the preparation of more complex molecules, including semifluorinated acids used for creating specialized block copolymers.

-

Biochemical Research : It is utilized as a biochemical reagent in life science research.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in defined biological signaling pathways. It is generally classified as a biochemical reagent for research purposes. Its primary industrial applications are in the fragrance and chemical synthesis sectors. Further research may elucidate specific biological roles or interactions.

References

An In-depth Technical Guide to 9-Decen-1-ol and its Synonyms for Researchers and Drug Development Professionals

An examination of the chemical properties, synthesis, and potential applications of 9-Decen-1-ol, known commercially as Rosalva or Trepanol, reveals a versatile aliphatic alcohol with established use in the fragrance industry and emerging potential as a building block in the synthesis of bioactive molecules. This guide provides a comprehensive overview of its technical specifications, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in the broader context of medicinal chemistry.

Chemical Identity and Synonyms

This compound is a long-chain unsaturated primary alcohol. Its fundamental chemical information is crucial for researchers in designing synthetic pathways and understanding its reactivity. The compound is widely recognized by several synonyms across different industries and suppliers.

Table 1: Chemical Identification of this compound [1][2]

| Identifier | Value |

| IUPAC Name | dec-9-en-1-ol |

| CAS Number | 13019-22-2 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Synonyms | Rosalva, Trepanol, Decylenic alcohol, ω-Decenol, 1-Decen-10-ol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Data of this compound [3]

| Property | Value |

| Appearance | Colorless oily liquid |

| Boiling Point | 234-238 °C |

| Density | 0.876 g/mL at 25 °C |

| Flash Point | 99 °C |

| Refractive Index | n20/D 1.447 |

| Solubility | Soluble in alcohol and oils; practically insoluble in water |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent conversion into other valuable chemical entities.

Synthesis of this compound from 1,10-Decanediol

A patented method describes the synthesis of this compound from 1,10-decanediol. This process involves a continuous reaction and distillation to achieve a high yield and purity of the final product[4].

Experimental Protocol:

-

A mixture of 1,10-decanediol, a higher fatty acid, and a ZSM-5 molecular sieve catalyst is stirred and heated to 340-360 °C to create a mixed matrix[4].

-

1,10-Decanediol is continuously fed into the heated matrix in a dropwise manner.

-

The product, this compound, is continuously discharged from the reaction mixture via rectification.

-

The collected discharged material is first subjected to normal-pressure rectification, collecting the fraction at 99 ± 0.5 °C.

-

The remaining material is then subjected to vacuum rectification, and the fraction at 110 ± 0.5 °C / 30 mm Hg is collected to yield this compound.

-

The kettle bottom liquid from the vacuum rectification, which contains unreacted 1,10-decanediol, can be mixed with fresh raw material for subsequent circular reactions.

This method is highlighted for its cost-effectiveness due to the use of a low-cost catalyst and the ability to recycle unreacted starting material, leading to good atom economy.

Applications in Synthesis

This compound serves as a versatile starting material for the synthesis of other functionalized molecules, which may have applications in various fields, including the development of bioactive compounds.

Oxidation to 9-Decenoic Acid

The terminal hydroxyl group of this compound can be oxidized to a carboxylic acid, yielding 9-decenoic acid. This transformation is a fundamental step in converting the alcohol into a different class of organic compound with distinct properties and reactivity.

Synthesis of Insect Pheromones

While not directly a pharmaceutical application, the synthesis of insect pheromones from this compound showcases its utility as a building block for creating structurally specific, biologically active molecules. This is of interest to researchers in the broader field of chemical biology and biocontrol.

Relevance to Drug Development

While direct application of this compound as a pharmaceutical agent has not been extensively documented, its structural features and those of related long-chain unsaturated alcohols suggest potential areas of interest for drug development professionals.

As a Pharmaceutical Intermediate

This compound is described as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its bifunctionality, possessing both a terminal hydroxyl group and a terminal double bond, allows for a variety of chemical modifications. These functional groups can be independently or sequentially reacted to build more elaborate molecular architectures, a key process in the synthesis of novel drug candidates. The ten-carbon chain can also be incorporated into the scaffold of larger molecules, potentially influencing their lipophilicity and, consequently, their pharmacokinetic properties.

Potential Biological Activities of Long-Chain Unsaturated Alcohols

Research into long-chain unsaturated fatty acids and their corresponding alcohols has indicated a range of biological effects. For instance, certain long-chain cis-unsaturated fatty acids and their alcohol analogs have been shown to inhibit platelet aggregation, a process linked to membrane fluidity changes. This suggests that molecules with similar structural features, such as this compound, could be explored for their effects on cell membrane properties and related signaling pathways.

Furthermore, various fatty alcohols have been reported to possess a spectrum of pharmacological properties, including antiviral, cytotoxic, anti-inflammatory, and anti-tumor activities. While these studies do not specifically focus on this compound, they provide a rationale for investigating it and its derivatives for potential therapeutic applications. The structural similarity of this compound to other bioactive lipids makes it a candidate for screening in various disease models.

Conclusion

This compound, also known as Rosalva or Trepanol, is a well-characterized long-chain unsaturated alcohol with established synthetic routes and a range of potential applications. While its primary current use is in the fragrance industry, its chemical functionality makes it a person of interest as a versatile intermediate for organic synthesis. For researchers and professionals in drug development, this compound represents a readily available building block that can be incorporated into the synthesis of novel, complex molecules. Although direct evidence of its incorporation into approved pharmaceutical agents is not widespread in publicly available literature, the known biological activities of structurally related compounds suggest that this compound and its derivatives are worthy of further investigation for their potential therapeutic effects. The experimental protocols and data presented in this guide provide a solid foundation for such exploratory research.

References

The Occurrence of 9-Decen-1-ol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Decen-1-ol, a fatty alcohol with potential applications in the pharmaceutical and fragrance industries, is a naturally occurring compound found in a variety of plant species. This technical guide provides an in-depth overview of the known botanical sources of this compound, presenting available data on its presence. It details standardized experimental protocols for the extraction and analysis of this compound from plant matrices and illustrates the general biosynthetic pathway for fatty alcohols in plants. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and utilization of this bioactive molecule.

Natural Sources of this compound

This compound has been identified as a volatile component in several plant species, often as a minor constituent of their essential oils. The primary plant sources documented in scientific literature include:

-

Artemisia annua (Sweet Wormwood): A member of the Asteraceae family, this aromatic herb is renowned for its production of the antimalarial compound artemisinin. Its essential oil also contains a complex mixture of other volatile compounds, including this compound.

-

Etlingera elatior (Torch Ginger): Belonging to the Zingiberaceae family, the torch ginger is a tropical plant whose flowers are used in traditional medicine and as a culinary ingredient. The essential oil extracted from its inflorescences has been found to contain this compound.

-

Tordylium apulum (Hartwort): This species from the Apiaceae family is native to the Mediterranean region. Analysis of its essential oil has revealed the presence of this compound among other volatile constituents.

-

Elettaria cardamomum (Cardamom): A perennial herbaceous plant in the ginger family (Zingiberaceae), the seeds of which are a popular spice worldwide. The essential oil of cardamom is known to contain a diverse array of terpenes and other volatile compounds, including this compound.[1]

While the presence of this compound in these plants is confirmed, quantitative data on its concentration is not extensively reported in the available literature, suggesting it is often a trace component. The table below summarizes the known plant sources.

| Plant Species | Family | Common Name | Plant Part(s) Containing this compound |

| Artemisia annua | Asteraceae | Sweet Wormwood | Aerial parts |

| Etlingera elatior | Zingiberaceae | Torch Ginger | Inflorescences |

| Tordylium apulum | Apiaceae | Hartwort | Not specified |

| Elettaria cardamomum | Zingiberaceae | Cardamom | Seeds |

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve the isolation of the essential oil followed by chromatographic separation and identification.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a standard method for extracting volatile compounds from plant materials.

Materials:

-

Fresh or dried plant material (e.g., leaves, flowers, seeds)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: The plant material is ground or chopped to increase the surface area for efficient extraction.

-

Apparatus Setup: The Clevenger apparatus is assembled with the round-bottom flask containing the plant material and distilled water.

-

Distillation: The flask is heated to boil the water. The steam passes through the plant material, carrying the volatile compounds.

-

Condensation: The steam and volatile compound mixture is cooled in the condenser, turning back into a liquid.

-

Separation: In the collection vessel, the essential oil, being less dense than water, separates and forms a layer on top.

-

Collection and Drying: The essential oil layer is carefully collected and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The extracted essential oil is stored in a sealed, dark glass vial at low temperature to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for separating and identifying individual volatile compounds in a complex mixture like an essential oil.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5)

-

Helium as carrier gas

-

Injector and detector

Procedure:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration. An internal standard may be added for accurate quantification.

-

Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by the helium gas through the capillary column. Compounds are separated based on their boiling points and interaction with the stationary phase of the column.

-

Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to a library of known spectra (e.g., NIST, Wiley) for identification.

-

Quantification: The peak area of the identified this compound is proportional to its concentration. By comparing this to the peak area of a known amount of an internal standard or by using a calibration curve generated from pure this compound standards, the concentration in the original sample can be determined.

Biosynthesis of this compound in Plants

While the specific biosynthetic pathway for this compound has not been elucidated, it is understood to be derived from the fatty acid biosynthesis pathway. Fatty alcohols in plants are generally synthesized via the reduction of fatty acyl-CoAs or fatty acyl-ACPs.

The following diagram illustrates a generalized pathway for the biosynthesis of fatty alcohols in plants.

// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Synthase [label="Fatty Acid Synthase\n(FAS) Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fatty_Acyl_ACP [label="Fatty Acyl-ACP\n(C10)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thioesterase [label="Thioesterase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free_Fatty_Acid [label="Free Fatty Acid\n(Decenoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acyl_CoA_Synthetase [label="Acyl-CoA Synthetase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fatty_Acyl_CoA [label="Fatty Acyl-CoA\n(Decenoyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; FAR [label="Fatty Acyl-CoA\nReductase (FAR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Aldehyde [label="Fatty Aldehyde\n(9-Decenal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde_Reductase [label="Aldehyde Reductase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Alcohol [label="Fatty Alcohol\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {Acetyl_CoA, Malonyl_CoA} -> Fatty_Acid_Synthase; Fatty_Acid_Synthase -> Fatty_Acyl_ACP; Fatty_Acyl_ACP -> Thioesterase; Thioesterase -> Free_Fatty_Acid; Free_Fatty_Acid -> Acyl_CoA_Synthetase; Acyl_CoA_Synthetase -> Fatty_Acyl_CoA; Fatty_Acyl_CoA -> FAR; FAR -> Fatty_Aldehyde; Fatty_Aldehyde -> Aldehyde_Reductase; Aldehyde_Reductase -> Fatty_Alcohol; }

Caption: Generalized biosynthetic pathway of fatty alcohols in plants.Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant sample.

// Nodes Plant_Material [label="Plant Material\n(e.g., leaves, flowers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Hydrodistillation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Essential_Oil [label="Crude Essential Oil", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying with Na2SO4", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dried_Oil [label="Dried Essential Oil", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilution [label="Dilution in Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GCMS_Sample [label="Sample for GC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS_Analysis [label="GC-MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing and\nLibrary Search", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Identification [label="Identification of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Concentration of\nthis compound", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Extraction; Extraction -> Essential_Oil; Essential_Oil -> Drying; Drying -> Dried_Oil; Dried_Oil -> Dilution; Dilution -> GCMS_Sample; GCMS_Sample -> GCMS_Analysis; GCMS_Analysis -> Data_Processing; Data_Processing -> Identification; Data_Processing -> Quantification; {Identification, Quantification} -> Result; }

Caption: Workflow for the analysis of this compound in plants.References

An In-depth Technical Guide to the Safety and Toxicity of 9-Decen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decen-1-ol (CAS No. 13019-22-2), a long-chain unsaturated aliphatic alcohol, is utilized as a fragrance ingredient in a variety of consumer products and as a flavoring agent. This technical guide provides a comprehensive overview of its safety and toxicity profile based on available non-clinical data. The information is intended to support safety assessments and guide further research for professionals in drug development and related scientific fields. This document summarizes key toxicological endpoints, details the methodologies of pivotal studies, and presents the data in a structured format for clarity and comparative analysis.

Toxicological Data Summary

The safety of this compound has been evaluated across several key toxicological endpoints. The following tables provide a consolidated summary of the available quantitative data.

Table 1: Acute Toxicity

| Endpoint | Species | Guideline | Route | Value | Classification |

| LD50 | Rat | Equivalent to OECD 401 | Oral | > 5000 mg/kg bw | Not Classified |

| LD50 | Rabbit | Equivalent to OECD 402 | Dermal | > 5000 mg/kg bw | Not Classified |

Table 2: Irritation

| Endpoint | Species | Guideline | Exposure | Result | Classification |

| Skin Irritation | Rabbit | Equivalent to OECD 404 | 4 hours | Irritant | GHS Category 2 |

| Eye Irritation | Rabbit | Equivalent to OECD 405 | Single instillation | Serious eye irritation | GHS Category 2A |

Table 3: Skin Sensitization

| Assay | Guideline | Result | Classification |

| Direct Peptide Reactivity Assay (DPRA) | OECD 442C | Negative | Not a sensitizer |

| KeratinoSens™ | OECD 442D | Negative | Not a sensitizer |

Table 4: Genotoxicity

| Assay | Test System | Guideline | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | OECD 471 | With and without S9 | Non-mutagenic |

| In Vitro Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | OECD 473 | With and without S9 | Non-clastogenic |

Table 5: Repeated Dose Toxicity

| Endpoint | Approach | Cramer Class | Value | Conclusion |

| Systemic Exposure | Threshold of Toxicological Concern (TTC) | I | Below 30 µg/kg/day | No appreciable risk |

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols are based on standard OECD guidelines, which are presumed to have been followed in the referenced studies.

Acute Oral Toxicity (Equivalent to OECD 401)

-

Test System: Rat (strain not specified).

-

Method: A limit test was likely conducted where a single high dose of 5000 mg/kg body weight was administered orally by gavage to a group of animals.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.

-

Pathology: Gross necropsy was performed on all animals at the end of the observation period.

Acute Dermal Toxicity (Equivalent to OECD 402)

-

Test System: Rabbit (strain not specified).

-

Method: The test substance was applied to a shaved area of the skin (at least 10% of the body surface area) at a limit dose of 5000 mg/kg body weight for 24 hours under a semi-occlusive dressing.[1][2][3][4][5]

-

Observations: Animals were observed for mortality and signs of systemic toxicity for 14 days.

-

Pathology: A gross necropsy was performed at the end of the study.

Skin Irritation (Equivalent to OECD 404)

-

Test System: Albino rabbit.

-

Method: 0.5 mL of the undiluted test substance was applied to a small area of shaved skin (approximately 6 cm²) under a gauze patch. The exposure period was 4 hours.

-

Observations: The application site was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring was based on the Draize scale.

Eye Irritation (Equivalent to OECD 405)

-

Test System: Albino rabbit.

-

Method: A single dose of 0.1 mL of the undiluted test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.

-

Observations: The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization: In Chemico and In Vitro Methods

-

Direct Peptide Reactivity Assay (DPRA) (OECD 442C): This assay quantifies the reactivity of the test substance with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of haptens to skin proteins. This compound showed no significant peptide depletion, leading to a negative result.

-

KeratinoSens™ (OECD 442D): This assay uses a human keratinocyte cell line to measure the induction of genes responsive to oxidative stress, a key pathway in skin sensitization. This compound did not induce the reporter gene, resulting in a negative outcome.

Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471):

-

Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) were used.

-

Method: The test was conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver). The substance was tested up to a maximum concentration of 5000 µ g/plate .

-

Endpoint: The number of revertant colonies was counted, and no significant, dose-dependent increase was observed.

-

-

In Vitro Chromosome Aberration Test (OECD 473):

-

Test System: Chinese Hamster Ovary (CHO) cells.

-

Method: Cells were exposed to various concentrations of this compound for a short duration, both with and without S9 metabolic activation.

-

Endpoint: Metaphase cells were analyzed for structural chromosome aberrations. No statistically significant increase in the frequency of aberrant cells was found.

-

Repeated Dose Toxicity (Threshold of Toxicological Concern Approach)

No specific repeated-dose toxicity studies (e.g., a 28-day oral study, OECD 407) were available for this compound. In the absence of such data, the Research Institute for Fragrance Materials (RIFM) employed the Threshold of Toxicological Concern (TTC) approach. Based on its chemical structure, this compound falls into Cramer Class I. The estimated systemic exposure from its use as a fragrance ingredient is below the established TTC value of 30 µg/kg/day for this class for reproductive toxicity, indicating a low probability of adverse health effects from repeated exposure.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the safety assessment of this compound.

Conclusion

Based on the available data, this compound exhibits low acute oral and dermal toxicity. It is classified as a skin irritant (GHS Category 2) and causes serious eye irritation (GHS Category 2A). It is not considered to be a skin sensitizer based on in chemico and in vitro testing. Furthermore, a standard battery of in vitro genotoxicity tests did not reveal any mutagenic or clastogenic potential. Due to the lack of repeated-dose toxicity data, a definitive No-Observed-Adverse-Effect Level (NOAEL) has not been established. However, a risk assessment based on the Threshold of Toxicological Concern (TTC) for its current use levels in consumer products suggests a low probability of systemic adverse effects. Professionals should consider these findings in the context of their specific applications and exposure scenarios. Further investigation, particularly a 28-day repeated dose toxicity study, would be beneficial to fill the existing data gap and refine the safety assessment.

References

An In-depth Technical Guide on the Environmental Fate of 9-Decen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decen-1-ol (CAS No. 13019-22-2) is an unsaturated fatty alcohol with applications in the fragrance and chemical synthesis industries. Understanding its environmental fate is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental fate of this compound, focusing on its biodegradation, photodegradation, hydrolysis, and bioaccumulation potential. Due to the limited availability of direct experimental data, this guide leverages predictive models, primarily the U.S. Environmental Protection Agency's (EPA) EPI Suite™, and data from analogous substances to provide a thorough assessment.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. A summary of the key properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | - |

| Molecular Weight | 156.27 g/mol | - |

| Physical State | Liquid | - |

| Water Solubility | 160 mg/L (at 20°C) | Predicted |

| Vapor Pressure | 0.00879 mmHg (at 25°C) | Predicted |

| Log Kow (Octanol-Water Partition Coefficient) | 3.55 - 3.7 | Predicted |

| Henry's Law Constant | 2.08 x 10⁻⁵ atm-m³/mole | Predicted |

Environmental Fate Assessment Workflow

The following diagram illustrates the systematic approach to assessing the environmental fate of this compound, integrating both predictive modeling and standardized experimental protocols.

Caption: Workflow for assessing the environmental fate of this compound.

Environmental Fate and Transport

The environmental fate of this compound is determined by its susceptibility to various degradation processes and its partitioning behavior in different environmental compartments.

Biodegradation

Biodegradation is expected to be the primary removal mechanism for this compound in the environment. The EPI Suite™ BIOWIN model predicts that this compound is readily biodegradable .

Table 2: Predicted Biodegradation of this compound (EPI Suite™ - BIOWIN)

| Model | Prediction |

| Linear Model | Readily Biodegradable |

| Non-Linear Model | Readily Biodegradable |

| Ultimate Biodegradation | Weeks |

| Primary Biodegradation | Days to weeks |

The predicted rapid biodegradation suggests that this compound is unlikely to persist in aquatic and terrestrial environments. The double bond in the molecule may slightly increase the time for complete mineralization compared to its saturated analogue, 1-decanol.

Photodegradation

In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The EPI Suite™ AOPWIN model predicts a short atmospheric half-life.

Table 3: Predicted Atmospheric Photodegradation of this compound (EPI Suite™ - AOPWIN)

| Parameter | Value |

| OH Radical Reaction Rate Constant | 5.86 x 10⁻¹¹ cm³/molecule-sec |

| Atmospheric Half-life (12-hr day, 1.5 x 10⁶ OH/cm³) | 1.84 hours |

This rapid degradation indicates that this compound will not persist in the atmosphere or contribute to long-range transport.

Hydrolysis

Due to the absence of hydrolyzable functional groups, this compound is not expected to undergo hydrolysis under environmental conditions (pH 4-9). The EPI Suite™ HYDROWIN model confirms this, predicting that hydrolysis will not be an important environmental fate process.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (Log Kow) and bioconcentration factor (BCF).

Table 4: Predicted Bioaccumulation Potential of this compound (EPI Suite™ - BCFBAF)

| Parameter | Value |

| Log Kow | 3.55 - 3.7 |

| Bioconcentration Factor (BCF) | 133.7 L/kg |

| Log BCF | 2.13 |

A BCF value of less than 1000 indicates a low potential for bioaccumulation. Therefore, this compound is not expected to significantly bioaccumulate in aquatic organisms.

Mobility and Environmental Distribution

The mobility of this compound in soil and its distribution among environmental compartments can be predicted based on its physicochemical properties. The EPI Suite™ KOCWIN model predicts a soil adsorption coefficient (Koc) that suggests moderate mobility in soil. A Level III Fugacity Model simulation indicates the likely distribution of the substance if released into the environment.

Table 5: Predicted Mobility and Environmental Distribution of this compound

| Parameter | Value | Model |

| Soil Adsorption Coefficient (Koc) | 338.8 | KOCWIN |

| Fugacity Level III Distribution (if released to air) | Air: 0.1%, Water: 2.5%, Soil: 97.3%, Sediment: 0.1% | LEV3EPI |

| Fugacity Level III Distribution (if released to water) | Air: 0.0%, Water: 21.8%, Soil: 0.1%, Sediment: 78.1% | LEV3EPI |

| Fugacity Level III Distribution (if released to soil) | Air: 0.0%, Water: 0.2%, Soil: 99.7%, Sediment: 0.1% | LEV3EPI |

The predictions indicate that if released to soil, this compound will have a strong tendency to remain in that compartment. If released to water, a significant portion is expected to partition to sediment.

Experimental Protocols

To experimentally verify the predicted environmental fate of this compound, standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be employed.

Biodegradation: OECD 301F - Manometric Respirometry Test

This method evaluates the ready biodegradability of a substance in an aerobic aqueous medium.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge from a domestic wastewater treatment plant) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.

-

Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage, not adapted to the test substance. The final concentration of inoculum is typically 30 mg/L of suspended solids.

-

Test Concentration: The test substance is added at a concentration of 100 mg/L, which corresponds to a theoretical oxygen demand (ThOD) of 50-100 mg O₂/L.

-

Temperature: The test is conducted at a constant temperature of 20 ± 1°C.

-

Duration: 28 days.

-

Analysis: The oxygen consumption is measured by a manometric respirometer. The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

-

Pass Level: The substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.

An In-depth Technical Guide to the Discovery and History of 9-Decen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unsaturated fatty alcohol 9-Decen-1-ol, covering its discovery, historical context, synthesis, chemical properties, and biological significance. The information is presented with a focus on technical detail to support research and development activities.

Introduction and Historical Context

This compound, an aliphatic alcohol with the chemical formula C₁₀H₂₀O, is a molecule with significance in both the fragrance industry and the study of chemical ecology. While the precise moment of its initial discovery is not prominently documented, its history is intertwined with the broader exploration of long-chain unsaturated alcohols in the early 20th century. The development of synthetic methods for such compounds, like the Bouveault-Blanc reduction first reported in 1903, provided the foundational chemistry for the eventual synthesis and characterization of molecules like this compound.[1] Initially, its pleasant, rosy scent led to its use in perfumes and soaps, where it is often known by trade names such as Rosalva or Trepanol.[2][3] Later research, however, unveiled a more complex role for its isomers in nature as insect pheromones.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fresh, dewy, and rosy odor.[4] It is sparingly soluble in water but soluble in organic solvents like ethanol and chloroform.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| CAS Number | 13019-22-2 | |

| Density | 0.847 g/cm³ | |

| Boiling Point | 234-238 °C | |

| Melting Point | -13 °C | |

| Refractive Index (n20/D) | 1.445–1.451 | |

| Flash Point | 114 °C | |

| Water Solubility | 0.14 g/L |

Natural Occurrence

This compound has been identified as a trace component in a variety of natural sources, contributing to their characteristic aromas. It is found in:

-

Cognac and Brandy: Where it contributes to the complex bouquet.

-

Cardamom: A key component of its aromatic profile.

-

Various Plants: Including Artemisia annua, Etlingera elatior, and Tordylium apulum.

Synthesis of this compound

The synthesis of this compound has evolved from classical reduction methods to more modern catalytic processes. Below are representative experimental protocols for both a historical and a contemporary approach.

Protocol 1: Historical Synthesis via Bouveault-Blanc Reduction of Ethyl 9-decenoate

This method, based on the principles of the Bouveault-Blanc reduction, is a classical approach to the synthesis of alcohols from esters.

-

Reaction Scheme: CH₂=CH(CH₂)₇COOEt + 4 Na + 2 EtOH → CH₂=CH(CH₂)₈OH + EtONa

-

Materials:

-

Ethyl 9-decenoate

-

Anhydrous ethanol

-

Sodium metal

-

Toluene (anhydrous)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ethyl 9-decenoate in anhydrous ethanol is prepared.

-

Small pieces of sodium metal are added portion-wise to the refluxing solution. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After all the sodium has been added, the reaction mixture is refluxed until the sodium is completely consumed.

-

The mixture is cooled to room temperature and cautiously quenched with water to hydrolyze the resulting alkoxides.

-

The aqueous solution is acidified with dilute hydrochloric acid.

-

The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

-

Protocol 2: Modern Synthesis via Dehydration of 1,10-Decanediol

A more contemporary and industrially relevant method involves the controlled dehydration of 1,10-decanediol.

-

Reaction Scheme: HO(CH₂)₁₀OH → CH₂=CH(CH₂)₈OH + H₂O

-

Materials:

-

1,10-Decanediol

-

High-boiling fatty acid (e.g., stearic acid)

-

ZSM-5 molecular sieve catalyst

-

Apparatus for continuous distillation

-

-

Procedure:

-

A mixture of 1,10-decanediol, a high-boiling fatty acid, and the ZSM-5 catalyst is heated to 340-360 °C in a reaction vessel equipped for continuous distillation.

-

Additional 1,10-decanediol is continuously fed into the hot mixture.

-

The product, this compound, is continuously removed by rectification.

-

The collected distillate is subjected to fractional distillation under reduced pressure to purify the this compound.

-

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR | δ ~5.8 ppm (ddt, 1H, -CH=CH₂), δ ~4.9 ppm (m, 2H, -CH=CH₂), δ ~3.6 ppm (t, 2H, -CH₂OH), δ ~2.0 ppm (q, 2H, -CH₂-CH=CH₂), δ ~1.2-1.6 ppm (m, 12H, aliphatic -CH₂-) |

| ¹³C NMR | δ ~139 ppm (-CH=CH₂), δ ~114 ppm (-CH=CH₂), δ ~63 ppm (-CH₂OH), δ ~34 ppm (-CH₂-CH=CH₂), δ ~26-33 ppm (aliphatic -CH₂-) |

| IR (cm⁻¹) | ~3330 (broad, O-H stretch), ~3075 (=C-H stretch), ~1640 (C=C stretch), ~990 and ~910 (alkene C-H bend) |

| Mass Spec (m/z) | Molecular Ion (M⁺) at 156. Key fragments at 55 (base peak), 41, 67. |

Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and instrument.

Biological Activity and Signaling Pathway

The (Z)-isomer of this compound is a known sex pheromone for several species of moths, including the fall armyworm (Spodoptera frugiperda). This biological activity is mediated by the insect's olfactory system.

The reception of the pheromone molecule initiates a signal transduction cascade within the olfactory sensory neurons located in the male moth's antennae. This process involves several key components:

-

Pheromone-Binding Proteins (PBPs): These proteins bind to the hydrophobic pheromone molecules and transport them through the aqueous sensillar lymph to the receptors on the dendritic membrane of the olfactory sensory neurons.

-

Pheromone Receptors (PRs): These are membrane-bound receptors that specifically recognize the pheromone molecule. The interaction between the pheromone and the PR triggers a conformational change in the receptor.

-

Signal Transduction: The activation of the PR initiates a signal cascade that can involve both ionotropic and metabotropic pathways. This leads to the opening of ion channels, depolarization of the neuronal membrane, and the generation of an action potential.

-

Signal Inactivation: Pheromone-degrading enzymes in the sensillar lymph rapidly break down the pheromone molecules to ensure the temporal resolution of the signal.

Caption: Simplified diagram of the pheromone signal transduction pathway in moths.

Conclusion

This compound is a molecule with a rich history, from its early applications in the fragrance industry to its later discovery as a key component in insect chemical communication. Its synthesis is achievable through both classical and modern organic chemistry techniques. The understanding of its biological activity, particularly as a pheromone, provides a fascinating insight into the molecular mechanisms of olfaction and offers potential applications in pest management. This guide has provided a detailed technical overview to aid researchers and professionals in their work with this versatile compound.

References

A Technical Guide to the Solubility of 9-Decen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility of 9-Decen-1-ol (CAS: 13019-22-2), an unsaturated fatty alcohol used in the fragrance, flavor, and chemical synthesis industries. An understanding of its solubility is critical for effective formulation, reaction optimization, purification, and quality control. This guide consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for its determination, and visualizes key concepts and workflows.

The Role of Molecular Structure in Solubility

This compound is an amphiphilic molecule, possessing both a polar and a nonpolar region. Its solubility is dictated by the interplay between these two features:

-

Polar Hydrophilic Head: The terminal hydroxyl (-OH) group can engage in hydrogen bonding with polar solvents. This makes it the primary site for interaction with protic solvents like water and alcohols.

-

Nonpolar Hydrophobic Tail: The ten-carbon alkenyl chain (CH2=CH(CH2)8-) is nonpolar and hydrophobic. This long hydrocarbon tail dominates the molecule's character, favoring interactions with nonpolar, lipophilic solvents through van der Waals forces.

The "like dissolves like" principle governs its behavior. Solvents with properties intermediate between polar and nonpolar, or those that can interact favorably with both ends of the molecule, are typically effective. The presence of the terminal double bond in the C10 chain has a minor effect on polarity compared to its saturated analogue, 1-decanol.

A conceptual diagram illustrating these structural influences is provided below.

Solubility Data

Specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in public literature. The following table summarizes the available quantitative and qualitative data.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Water | Polar Protic | 0.16 g/L[1][2][3][4] | Very Slightly Soluble | 20 |

| Water | Polar Protic | 175.4 mg/L (est.)[5] | Very Slightly Soluble | 25 |

| Alcohols (general) | Polar Protic | Data Not Available | Soluble | Not Specified |

| Chloroform | Polar Aprotic | Data Not Available | Soluble | Not Specified |

| Dipropylene Glycol | Polar Protic | Data Not Available | Soluble | Not Specified |

| Paraffin Oil | Nonpolar | Data Not Available | Soluble | Not Specified |

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The following is a generalized but detailed protocol for determining the solubility of a liquid solute like this compound in various solvents, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a chosen solvent at a specified temperature and pressure.

Materials:

-

This compound (high purity, >97%)

-

Selected solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Calibrated positive displacement pipettes

-

Syringe filters (Teflon® or other solvent-compatible material, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and appropriate glassware for standard preparation

Methodology:

-

Preparation of Stock Standards:

-

Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound in the chosen solvent.

-

Create a calibration curve by analyzing these standards with the chosen analytical method (e.g., GC-FID) to correlate concentration with instrument response.

-

-

Sample Preparation:

-

Add a precisely known volume or mass of the solvent into several replicate glass vials.

-

Add an excess amount of this compound to each vial. An excess is confirmed by the visible presence of undissolved solute after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A preliminary study should determine the time to equilibrium, but 24 to 48 hours is typical. The solution is at equilibrium when the concentration of the solute in the liquid phase does not change over successive measurements.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows the excess, undissolved this compound to form a distinct layer or settle.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot from the clear, saturated supernatant (the solvent phase). Extreme care must be taken to avoid disturbing the undissolved solute.

-

Immediately filter the aliquot using a syringe filter into a clean analysis vial. This step is critical to remove any microscopic, undissolved droplets that could falsely elevate the measured concentration.

-

Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve.

-

Analyze the final sample using the pre-calibrated analytical instrument to determine the concentration of this compound.

-

-

Data Reporting:

-

Calculate the average concentration from the replicate samples.

-

Report the solubility in standard units such as g/L, mg/mL, or mol/L, ensuring the temperature is clearly stated.

-

The workflow for this protocol is visualized in the diagram below.

References

An In-depth Technical Guide to the Physicochemical Properties of 9-Decen-1-ol

This technical guide provides a comprehensive overview of the boiling and melting points of 9-Decen-1-ol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental methodologies, and a logical workflow for property determination.

Physicochemical Data of this compound

This compound is a fatty alcohol with the chemical formula C10H20O. Its physical properties are critical for its handling, application, and the design of synthetic routes. A summary of its key quantitative data is presented below.

| Property | Value | Conditions |

| Boiling Point | 234-238 °C | at 760 mmHg (lit.)[1][2][3][4] |

| 236 °C | at 760 mmHg[5] | |

| 94-96 °C | at 3.00 mmHg | |

| Melting Point | -13 °C | |

| Density | 0.876 g/mL | at 25 °C (lit.) |

| Refractive Index | n20/D 1.447 | (lit.) |

| Flash Point | 210 °F (99 °C) | TCC |

| Vapor Pressure | 0.00879 mmHg | at 25 °C |

| Water Solubility | 0.16 g/L | at 20 °C |

| Solubility | Soluble | in alcohol, dipropylene glycol, paraffin oil |

Experimental Protocols for Physical Property Determination

The determination of boiling and melting points is fundamental for compound identification and purity assessment. The following sections detail standard laboratory protocols for these measurements.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the micro-reflux or capillary method is commonly employed.

Apparatus:

-

Thiele tube or a melting point apparatus with a heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid bath (e.g., paraffin oil)

Procedure:

-

Sample Preparation: A small amount of the liquid sample (e.g., this compound) is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with oil, to ensure uniform heating.

-

Heating: The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor escapes. The heating is then stopped.

-

Measurement: The liquid will begin to draw back into the capillary tube as the apparatus cools and the vapor pressure drops. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For crystalline solids, this transition is typically sharp for pure substances. Since this compound has a melting point of -13°C, this procedure would require a cooling bath apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup

-

Thermometer

-

Capillary tubes (open at one end)

-

Cooling bath (for sub-ambient measurements)

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into the open end of a capillary tube to a height of about 3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating/cooling block of the melting point apparatus.

-

Heating/Cooling: For a substance with a known melting point, the temperature is rapidly brought to about 15-20°C below the expected melting point and then increased slowly (1-2°C per minute) to ensure accuracy. For this compound, a cooling apparatus would be used to lower the temperature initially and then allow it to rise slowly.

-

Observation: The sample is observed through a magnifying lens. Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-1.0°C).

Logical Workflow Visualization

The following diagram illustrates the generalized workflow for the identification and purity verification of a chemical compound like this compound through the determination of its physical properties.

Caption: Workflow for Chemical Compound Identification.

References

An In-Depth Technical Guide on the Relationship Between Anapterin and Decylenic Alcohol

Executive Summary: This technical guide addresses the inquiry into the relationship between anapterin and decylenic alcohol. An extensive review of scientific literature and chemical databases reveals no direct established relationship, interaction, or combined therapeutic application for compounds with these specific names. It is highly probable that "anapterin" is a variant or misspelling of "pterin" or a related pteridine derivative, and "decylenic alcohol" may refer to the more commonly studied "undecylenic acid" or a related fatty alcohol.

This document will first address the ambiguity of the initial query. Subsequently, it will provide separate, in-depth technical guides on Pteridines and Undecylenic Acid , adhering to the requested format of data presentation, experimental protocols, and visualizations. This approach aims to deliver valuable, technically sound information on the likely subjects of interest.

Part 1: Elucidation of the Core Topic: Anapterin and Decylenic Alcohol

Initial searches for a direct link between "anapterin" and "decylenic alcohol" did not yield any specific scientific literature detailing a synergistic or antagonistic relationship, a common metabolic pathway, or a shared mechanism of action.

-

Anapterin: The term "anapterin" does not correspond to a recognized compound in major chemical and biological databases. It is hypothesized that this may be a typographical error for "pterin," a class of heterocyclic compounds that are precursors to essential cofactors like folic acid and biopterin. Pteridines are involved in numerous biological processes.[1][2]

-

Decylenic Alcohol: Similarly, "decylenic alcohol" is not a commonly referenced standalone therapeutic or signaling molecule. The closely related compound, undecylenic acid , is a well-documented antifungal fatty acid.[3][4][5] It is plausible that the query intended to investigate this or a related fatty acid/alcohol.

Given the lack of a discernible relationship, the remainder of this guide will focus on the likely intended subjects: Pteridines and Undecylenic Acid , treated as separate entities.

Part 2: A Technical Guide to Pteridines

Pteridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of several critical biological cofactors. They are composed of fused pyrimidine and pyrazine rings.

Biological Significance of Pteridine Derivatives

Pteridine derivatives are fundamental to a variety of metabolic pathways. Key examples include:

-

Folic Acid (a Pterin): Essential for one-carbon transfers in the synthesis of nucleic acids and the metabolism of amino acids.

-

Biopterin: In its reduced form, tetrahydrobiopterin (BH4), it is a critical cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters (dopamine, serotonin) and nitric oxide.

Signaling Pathways Involving Pteridine Cofactors

Pteridine derivatives are integral to various signaling pathways, primarily as enzyme cofactors. For instance, the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems, is dependent on tetrahydrobiopterin.

Experimental Protocols: Pteridine Analysis

High-Performance Liquid Chromatography (HPLC) for Pteridine Quantification

This method is commonly used to measure levels of pteridine derivatives in biological samples.

1. Sample Preparation:

- Biological fluids (e.g., urine, plasma) are collected.

- Samples are deproteinized, often using a strong acid like trichloroacetic acid.

- The supernatant is collected after centrifugation.

2. Chromatographic Separation:

- An aliquot of the prepared sample is injected into an HPLC system.

- A reverse-phase C18 column is typically used for separation.

- The mobile phase often consists of a buffered aqueous solution with a gradient of an organic solvent like methanol or acetonitrile.

3. Detection:

- Pteridines are naturally fluorescent. Detection is commonly achieved using a fluorescence detector with specific excitation and emission wavelengths (e.g., excitation at ~350 nm and emission at ~450 nm).

- Electrochemical detection can also be used for reduced pterins.

4. Quantification:

- Concentrations are determined by comparing the peak areas of the analytes in the sample to those of known standards.

Part 3: A Technical Guide to Undecylenic Acid

Undecylenic acid is an unsaturated fatty acid with known antifungal properties. It is derived from the pyrolysis of ricinoleic acid from castor oil.

Mechanism of Action

Undecylenic acid exerts its antifungal effects through several mechanisms:

-

Inhibition of Biofilm Formation: It has been shown to inhibit the formation of biofilms by pathogenic yeasts like Candida albicans.

-

Disruption of Hyphal Growth: It interferes with the morphological transition from yeast to the more virulent hyphal form in fungi.

-

Membrane Disruption: As a fatty acid, it can insert into the fungal cell membrane, disrupting its integrity and function.

Quantitative Data on Antifungal Activity

| Compound | Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Undecylenic Acid | Candida albicans | >3 mM (for biofilm inhibition) | DrugBank |

| Undecylenic Acid | Candida albicans | >4 mM (for hyphal growth disruption) | DrugBank |

Experimental Workflow: Antifungal Susceptibility Testing

The following workflow outlines a typical broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of undecylenic acid.

Conclusion

While a direct relationship between "anapterin" and "decylenic alcohol" is not supported by the current scientific literature, this guide provides a comprehensive overview of the likely intended subjects: pteridines and undecylenic acid. Pteridines are crucial cofactors in a multitude of enzymatic reactions and signaling pathways. Undecylenic acid is a recognized antifungal agent with a clear mechanism of action.

Further research would be required to establish any potential interaction, whether synergistic or antagonistic, between a specific pteridine derivative and undecylenic acid. Such an investigation would necessitate de novo experimental work, as no existing data suggests a basis for their combined study.

It is recommended that future inquiries specify the exact pteridine derivative and fatty acid/alcohol of interest to facilitate a more targeted and fruitful literature search.

References

- 1. Pterin - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Undecylenic Acid: Fungal Uses, Side Effects, & Dosage [medicinenet.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Undecylenic Acid (Desenex, Fungoid AF, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

9-Decen-1-ol: A Trace Constituent with Potential Aromatic Significance in Cognac

Washingtonville, NY – November 29, 2025 – Deep within the complex aromatic profile of cognac, a lesser-known unsaturated fatty alcohol, 9-Decen-1-ol, exists as a trace constituent, contributing to the spirit's intricate bouquet. While not one of the most abundant volatile compounds, its distinct floral, rose-like, and waxy aroma profile suggests a potential role in the subtle nuances that define the sensory experience of this globally renowned brandy. This technical guide provides an in-depth analysis of this compound in cognac, consolidating available data on its chemical properties, analytical determination, and potential formation pathways for researchers, scientists, and professionals in the drug development and flavor and fragrance industries.

Chemical and Physical Properties

This compound, also known by synonyms such as rosalva and decylenic alcohol, is a C10 unsaturated alcohol with the chemical formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol .[1][2][3] Its chemical structure features a ten-carbon chain with a terminal double bond between the ninth and tenth carbon atoms and a primary alcohol group at the first position. This structure contributes to its characteristic aroma, which is widely utilized in the fragrance industry.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | |

| CAS Number | 13019-22-2 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Floral, rose, waxy | |

| Boiling Point | 234-238 °C | |

| Solubility | Soluble in alcohol, dipropylene glycol, paraffin oil; sparingly soluble in water (0.16 g/L at 20°C) |

Table 1: Physicochemical Properties of this compound

Analytical Determination in Cognac

The identification and quantification of trace volatile compounds like this compound in a complex matrix such as cognac necessitates sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for such analyses.

Experimental Protocol: Quantification of this compound in Cognac by GC-MS

The following protocol is a synthesized methodology based on established practices for the analysis of volatile compounds in alcoholic beverages.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To a 50 mL separatory funnel, add 25 mL of cognac sample.

-

Add 10 mL of dichloromethane (or a suitable non-polar solvent).

-

Add a known concentration of an internal standard (e.g., 1-undecanol) for accurate quantification.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Collect the organic (lower) layer containing the extracted volatile compounds.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Column: DB-Wax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

-

Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

3. Data Analysis

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard.

-

Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations and the internal standard. The peak area ratio of this compound to the internal standard is plotted against the concentration.

Mandatory Visualization: Analytical Workflow

Caption: Workflow for the analysis of this compound in cognac.

Quantitative Data

While this compound has been identified as a trace constituent in cognac, specific quantitative data across different cognac classifications (e.g., V.S., V.S.O.P., X.O.) is not extensively documented in publicly available literature. The concentration of such trace compounds can be influenced by numerous factors including the grape variety, fermentation conditions, distillation parameters, and the age and type of oak barrels used for maturation. A study on various flavor chemicals reported the quantification of 1-decanol, a related saturated alcohol, at levels of 9.68 ppm in a 10 ppm standard solution, demonstrating the capability of GC-MS for such measurements. Further research is required to establish a comprehensive quantitative profile of this compound in a range of cognac products.

Formation Pathways

The precise biochemical pathway for the formation of this compound in cognac has not been definitively elucidated. However, its origin is likely linked to the metabolic processes during fermentation and the chemical transformations that occur during aging.

1. Fermentation By-product:

Higher alcohols, also known as fusel oils, are primarily formed by yeast during fermentation from amino acids via the Ehrlich pathway or from sugar metabolism. While the common fusel alcohols are derived from amino acids like leucine and isoleucine, it is plausible that longer-chain unsaturated alcohols like this compound could be formed through less common metabolic routes from other precursors present in the grape must.

2. Lipid Degradation during Aging:

Another potential source of this compound is the degradation of lipids, particularly unsaturated fatty acids, present in the wine and lees during the aging process in oak barrels. The oxidative environment within the barrel can lead to the breakdown of these fatty acids into a variety of volatile compounds, including alcohols. The presence of a double bond at the ω-9 position in this compound suggests a potential link to the oxidation of oleic acid or other C18 unsaturated fatty acids.

Mandatory Visualization: Potential Formation Pathways

Caption: Hypothesized formation pathways of this compound in cognac.

Sensory Impact

The contribution of any single volatile compound to the overall aroma of a complex beverage like cognac is determined by its concentration and its sensory detection threshold. While the exact concentration of this compound in cognac is yet to be widely reported, its characteristic floral and rosy notes suggest that even at trace levels, it could contribute to the overall aromatic complexity. The sensory profile of cognac is a result of the interplay of hundreds of volatile compounds, and the presence of this compound likely adds a subtle layer to the final bouquet, enhancing the perception of floral and fruity notes.

Conclusion